molecular formula C6HCl2F3O B14133923 2,3-Dichloro-4,5,6-trifluorophenol CAS No. 19758-06-6

2,3-Dichloro-4,5,6-trifluorophenol

Cat. No.: B14133923
CAS No.: 19758-06-6
M. Wt: 216.97 g/mol
InChI Key: FRKHIRSCBHJVLO-UHFFFAOYSA-N
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Description

2,3-Dichloro-4,5,6-trifluorophenol is a halogenated phenol compound with the molecular formula C6HCl2F3O. It is characterized by the presence of chlorine and fluorine atoms attached to a phenol ring, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4,5,6-trifluorophenol typically involves the halogenation of a phenol precursor. One common method includes the reaction of 2,3,4,5,6-pentafluorophenol with chlorine gas under controlled conditions to selectively introduce chlorine atoms at the 2 and 3 positions . The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4,5,6-trifluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted phenols depending on the nucleophile used.

    Oxidation: Major products include quinones and other oxidized phenolic compounds.

    Reduction: Reduced phenols with fewer halogen atoms.

Scientific Research Applications

2,3-Dichloro-4,5,6-trifluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4,5,6-trifluorophenol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trifluorophenol: Another halogenated phenol with similar properties but different substitution patterns.

    2,4,6-Trichlorophenol: Contains chlorine atoms instead of fluorine, leading to different reactivity and applications.

    2,3,4-Trifluorophenol: Similar fluorination pattern but lacks chlorine atoms

Uniqueness

Its unique substitution pattern allows for selective reactions and interactions in various chemical and biological contexts .

Properties

IUPAC Name

2,3-dichloro-4,5,6-trifluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F3O/c7-1-2(8)6(12)5(11)4(10)3(1)9/h12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKHIRSCBHJVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613906
Record name 2,3-Dichloro-4,5,6-trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19758-06-6, 63183-99-3
Record name 2,3-Dichloro-4,5,6-trifluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19758-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-4,5,6-trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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